(2-Fluorophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
The compound (2-Fluorophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule featuring a fluorophenyl group, a piperidine ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Attachment of the Piperidine Ring: : The piperidine ring is introduced through a nucleophilic substitution reaction. This involves the reaction of a piperidine derivative with an appropriate electrophile, such as a halogenated intermediate.
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Final Coupling: : The final step involves coupling the fluorophenyl group with the piperidine-oxadiazole intermediate. This can be achieved through a variety of coupling reactions, such as Suzuki or Heck coupling, depending on the specific functional groups present.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring or the tolyl group. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the oxadiazole ring or the carbonyl group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. The presence of the oxadiazole ring, in particular, is known to impart antimicrobial and anti-inflammatory activities. Research into its biological activity could lead to the development of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with specific biological targets, such as enzymes or receptors, making it a promising lead compound in drug discovery.
Industry
Industrially, the compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which (2-Fluorophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the piperidine ring can enhance membrane permeability. These interactions can modulate the activity of enzymes, receptors, or ion channels, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluorophenyl)(3-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- (2-Fluorophenyl)(3-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- (2-Chlorophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Uniqueness
The uniqueness of (2-Fluorophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, distinguishing it from other similar compounds.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2-fluorophenyl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-15-7-2-3-9-17(15)21-24-20(28-25-21)13-16-8-6-12-26(14-16)22(27)18-10-4-5-11-19(18)23/h2-5,7,9-11,16H,6,8,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIQPTPMXQUFDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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